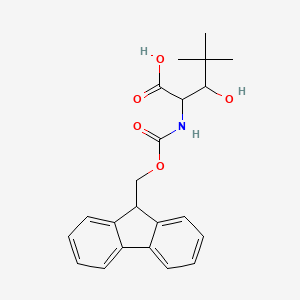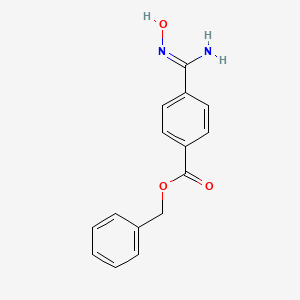![molecular formula C7H4ClIN2S B12102490 2-Chloro-7-iodo-6-methylthieno[3,2-d]pyrimidine CAS No. 2033057-22-4](/img/structure/B12102490.png)
2-Chloro-7-iodo-6-methylthieno[3,2-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-7-iodo-6-methylthieno[3,2-d]pyrimidine is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core substituted with chlorine, iodine, and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-iodo-6-methylthieno[3,2-d]pyrimidine typically involves multi-step reactions starting from commercially available precursors. One common route includes:
Formation of the Thieno[3,2-d]pyrimidine Core: This step often involves the cyclization of a suitable thiophene derivative with a pyrimidine precursor under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl halides or other methylating agents.
Halogenation: The introduction of chlorine and iodine atoms is typically achieved through halogenation reactions. Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride, while iodination can be achieved using iodine or iodinating agents like N-iodosuccinimide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes might be employed to enhance efficiency and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-7-iodo-6-methylthieno[3,2-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur or nitrogen atoms in the thieno[3,2-d]pyrimidine core.
Coupling Reactions: The iodine atom makes the compound suitable for palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide.
Major Products
The products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the halogens.
Wissenschaftliche Forschungsanwendungen
2-Chloro-7-iodo-6-methylthieno[3,2-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals targeting various diseases.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Chemical Biology: It can be employed in the design of probes and tools for studying biological processes at the molecular level.
Wirkmechanismus
The mechanism of action of 2-Chloro-7-iodo-6-methylthieno[3,2-d]pyrimidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely based on the specific derivative and its intended use.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-7-iodo-6-methylthieno[3,2-d]pyrimidine can be compared with other thieno[3,2-d]pyrimidine derivatives, such as:
2-Chloro-6-methylthieno[3,2-d]pyrimidine: Lacks the iodine substituent, which may affect its reactivity and applications.
2-Iodo-6-methylthieno[3,2-d]pyrimidine: Lacks the chlorine substituent, potentially altering its chemical properties and biological activity.
2-Chloro-7-methylthieno[3,2-d]pyrimidine: Lacks the iodine substituent, which can influence its suitability for certain reactions, such as cross-coupling.
The presence of both chlorine and iodine in this compound makes it unique, providing a versatile platform for further functionalization and diverse applications.
Eigenschaften
CAS-Nummer |
2033057-22-4 |
|---|---|
Molekularformel |
C7H4ClIN2S |
Molekulargewicht |
310.54 g/mol |
IUPAC-Name |
2-chloro-7-iodo-6-methylthieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C7H4ClIN2S/c1-3-5(9)6-4(12-3)2-10-7(8)11-6/h2H,1H3 |
InChI-Schlüssel |
QZAVTPHKXMAIHM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=NC(=NC=C2S1)Cl)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl 9-((3aR,4R,6R,6aR)-6-(aminomethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-ylcarbamate](/img/structure/B12102417.png)


![Tert-butyl 8-methylene-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B12102446.png)




![5-[1,2-Bis(phenylmethoxy)ethyl]-2-methoxy-4-phenylmethoxyoxolan-3-ol](/img/structure/B12102496.png)
![[2-(8-Carboxyoctanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12102504.png)



